molecular formula C10H13NO2S B8813134 Morpholine, 4-(2-thienylacetyl)- CAS No. 143417-09-8

Morpholine, 4-(2-thienylacetyl)-

Cat. No.: B8813134
CAS No.: 143417-09-8
M. Wt: 211.28 g/mol
InChI Key: YQYAJHBIKRXEGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine derivatives are pivotal in medicinal chemistry due to their versatile pharmacological properties. "Morpholine, 4-(2-thienylacetyl)-" is a morpholine-based compound featuring a 2-thienylacetyl substituent. The 2-thienylacetyl group introduces a thiophene ring linked via an acetyl moiety, which may enhance electronic interactions and metabolic stability compared to simpler morpholine derivatives .

Properties

CAS No.

143417-09-8

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

1-morpholin-4-yl-2-thiophen-2-ylethanone

InChI

InChI=1S/C10H13NO2S/c12-10(8-9-2-1-7-14-9)11-3-5-13-6-4-11/h1-2,7H,3-6,8H2

InChI Key

YQYAJHBIKRXEGG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CC2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a detailed comparison of "Morpholine, 4-(2-thienylacetyl)-" with structurally or functionally similar morpholine derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Properties/Activities Evidence Sources
VPC-14449 4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine ~416.1* Androgen receptor (AR) antagonism; improved binding due to bromine positioning
4-(4-Nitrophenyl)thiomorpholine Thiomorpholine (sulfur replaces oxygen) ~240.3* Increased lipophilicity; distinct crystal packing via C–H···O bonds and π-stacking
2-(6-Methoxynaphthalen-2-yl)-1-morpholin-4-ylpropan-1-one Morpholine-linked Naproxen derivative ~339.4* Enhanced solubility and pharmacokinetics via morpholine substitution
4-((10-Methylphenothiazin-2-yl)thioacetyl)morpholine Thioacetyl-phenothiazine-morpholine ~364.5* Potential CNS activity (inferred from phenothiazine moiety)
2-[5-(4-Morpholinylmethyl)-2-thienyl]ethylamine Thienyl-methyl-morpholine ~226.3 Electron-rich thiophene enhances receptor binding; used in GABA ligand design
(4-Phenylmorpholin-2-yl)methanamine Phenyl-morpholine ~192.3 Aromatic interactions improve CNS-targeted activity

*Calculated based on molecular formulas in cited evidence.

Key Comparison Metrics

Substituent Effects on Bioactivity

  • Thiophene vs. Thiazole/Imidazole: The 2-thienylacetyl group in the target compound shares electronic similarities with thiazole/imidazole rings in VPC-14449 .
  • Thiomorpholine vs. Morpholine : Replacing oxygen with sulfur (as in 4-(4-nitrophenyl)thiomorpholine) increases lipophilicity by ~0.5 logP units, favoring blood-brain barrier penetration but requiring structural optimization to avoid toxicity .

Physicochemical Properties

  • Crystal Packing : The acetyl group in "Morpholine, 4-(2-thienylacetyl)-" may disrupt intermolecular hydrogen bonding compared to 4-(4-nitrophenyl)thiomorpholine, which forms centrosymmetric dimers via C–H···O bonds .
  • Solubility : Morpholine-linked Naproxen derivatives (e.g., ) demonstrate improved aqueous solubility over parent compounds due to morpholine’s polarity .

Preparation Methods

Reaction Mechanism

The secondary amine group of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-thienylacetyl chloride. Triethylamine (TEA) is employed to neutralize the generated HCl, shifting the equilibrium toward product formation:

Morpholine+2-Thienylacetyl ChlorideTEA, DCM4-(2-Thienylacetyl)morpholine+HCl\text{Morpholine} + \text{2-Thienylacetyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{4-(2-Thienylacetyl)morpholine} + \text{HCl}

Procedure

  • Reagent Setup : Morpholine (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen.

  • Chloride Addition : 2-Thienylacetyl chloride (1.1 equiv) is added dropwise at 0–5°C to minimize side reactions.

  • Base Introduction : TEA (1.2 equiv) is introduced to scavenge HCl.

  • Reaction Completion : The mixture is stirred at room temperature for 6–8 hours, monitored by TLC.

  • Workup : The organic layer is washed with saturated NaHCO₃ and brine, dried over MgSO₄, and concentrated.

  • Purification : Column chromatography (3% MeOH/DCM) yields the pure product as a colorless liquid.

Optimization Considerations

  • Temperature Control : Exothermic reactions during chloride addition necessitate cooling to prevent thermal degradation.

  • Solvent Choice : DCM’s low polarity favors nucleophilic substitution while solubilizing both reactants.

  • Stoichiometry : A slight excess of acyl chloride ensures complete conversion of morpholine.

Coupling of 2-Thienylacetic Acid with Morpholine Using Carbodiimide Reagents

An alternative route employs carbodiimide-mediated coupling, circumventing the use of moisture-sensitive acid chlorides. This method is advantageous for labs lacking specialized facilities for handling corrosive reagents.

Reaction Mechanism

The coupling agent (e.g., EDCl or DCC) activates the carboxylic acid group of 2-thienylacetic acid, forming an active ester intermediate. Morpholine then displaces the leaving group to form the amide bond:

2-Thienylacetic Acid+EDClActive EsterMorpholine4-(2-Thienylacetyl)morpholine\text{2-Thienylacetic Acid} + \text{EDCl} \rightarrow \text{Active Ester} \xrightarrow{\text{Morpholine}} \text{4-(2-Thienylacetyl)morpholine}

Procedure

  • Acid Activation : 2-Thienylacetic acid (1.0 equiv), EDCl (1.2 equiv), and DMAP (0.1 equiv) are combined in DCM.

  • Amine Addition : Morpholine (1.1 equiv) is added, and the reaction is stirred at 25°C for 12 hours.

  • Workup : The mixture is filtered to remove urea byproducts, washed with dilute HCl, and concentrated.

  • Purification : Recrystallization from ethanol/water (3:1) affords crystalline product.

Advantages and Limitations

  • Yield : Typically 65–75%, lower than acid chloride methods due to competing side reactions.

  • Scalability : Requires stoichiometric coupling agents, increasing cost for large-scale synthesis.

Comparative Analysis of Synthetic Routes

Parameter Acid Chloride Method Carbodiimide Method
Reaction Time 6–8 hours12–24 hours
Yield 80–85%65–75%
Cost Low (commodity reagents)High (EDCl/DCC)
Safety Requires HCl scrubbingMild conditions
Purification Column chromatographyRecrystallization

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.45–7.30 (m, 3H, thienyl), 4.10 (s, 2H, CH₂CO), 3.60 (m, 4H, morpholine OCH₂), 2.45 (m, 4H, morpholine NCH₂).

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N stretch).

Purity Assessment

  • HPLC : >98% purity under reverse-phase conditions (C18 column, MeOH:H₂O = 70:30).

  • Melting Point : 92–94°C (recrystallized product).

Industrial and Regulatory Considerations

  • Scalability : Acid chloride methods are preferred in industry due to higher yields and lower reagent costs.

  • Safety Protocols : OSHA guidelines mandate fume hoods for HCl gas management during acid chloride reactions.

  • Regulatory Status : Listed in Sigma-Aldrich’s building block catalog (Product No. T312606), indicating commercial viability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.